4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Overview
Description
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a synthetic organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a fluorine atom at the 4-position, a tosyl group at the 1-position, and a ketone functional group at the 5-position of the benzo[B]azepine ring system. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[B]azepine core, followed by the introduction of the fluorine atom and the tosyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom and tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is being explored as a potential lead compound for the development of new therapeutic agents.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and tosyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be compared with other similar compounds, such as:
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepine: Lacks the ketone group at the 5-position.
1-Tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the fluorine atom at the 4-position.
4-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the tosyl group at the 1-position. The presence of the fluorine atom, tosyl group, and ketone functional group in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEKXCVORRUFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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